molecular formula C13H9NO6S B5696240 2-[(2-nitrophenyl)sulfonyl]benzoic acid

2-[(2-nitrophenyl)sulfonyl]benzoic acid

Cat. No. B5696240
M. Wt: 307.28 g/mol
InChI Key: WOEQJEQPTQHJIF-UHFFFAOYSA-N
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Description

2-[(2-nitrophenyl)sulfonyl]benzoic acid is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that has been found to have several important applications in biochemistry and physiology.

Scientific Research Applications

2-[(2-nitrophenyl)sulfonyl]benzoic acid has several important applications in scientific research. One of its main uses is as a fluorescent probe for the detection of protein conformational changes. This compound has been found to bind specifically to the hydrophobic clefts of proteins, and the resulting fluorescence can be used to monitor changes in protein structure and function. Additionally, 2-[(2-nitrophenyl)sulfonyl]benzoic acid has been used as a reagent for the detection of thiols in biological samples, as well as a tool for the study of enzyme kinetics.

Mechanism of Action

The mechanism of action of 2-[(2-nitrophenyl)sulfonyl]benzoic acid is based on its ability to bind to hydrophobic clefts in proteins. This binding results in a conformational change in the protein, which can be detected by changes in the fluorescence of the compound. Additionally, 2-[(2-nitrophenyl)sulfonyl]benzoic acid can react with thiols in biological samples, resulting in the formation of a stable adduct that can be detected using standard analytical techniques.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-nitrophenyl)sulfonyl]benzoic acid are largely dependent on its specific application. In general, this compound has been found to be non-toxic and relatively inert in biological systems. However, its binding to hydrophobic clefts in proteins can result in changes in protein structure and function, which can have downstream effects on cellular processes. Additionally, the reaction of 2-[(2-nitrophenyl)sulfonyl]benzoic acid with thiols can result in the depletion of these important biomolecules, which can have a variety of physiological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(2-nitrophenyl)sulfonyl]benzoic acid in lab experiments is its high specificity for hydrophobic clefts in proteins. This allows for the detection of conformational changes in proteins with high sensitivity and accuracy. Additionally, the reaction of 2-[(2-nitrophenyl)sulfonyl]benzoic acid with thiols is a well-established technique for the detection of these important biomolecules. However, one of the main limitations of using this compound is its relatively low solubility in aqueous solutions. This can limit its use in certain experimental conditions, and may require the use of organic solvents or other additives to improve solubility.

Future Directions

There are several future directions for the use of 2-[(2-nitrophenyl)sulfonyl]benzoic acid in scientific research. One potential application is in the study of protein-protein interactions, where the compound could be used as a tool for detecting changes in protein conformation upon binding. Additionally, the use of 2-[(2-nitrophenyl)sulfonyl]benzoic acid as a reagent for the detection of thiols could be expanded to include other important biomolecules, such as reactive oxygen species or nitrogen species. Finally, the development of new synthetic methods for 2-[(2-nitrophenyl)sulfonyl]benzoic acid could improve its solubility and expand its potential applications in biological systems.

Synthesis Methods

The synthesis of 2-[(2-nitrophenyl)sulfonyl]benzoic acid involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-aminobenzoic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to produce the final product. The yield of this reaction is typically high, and the purity of the product can be easily verified using standard analytical techniques such as NMR spectroscopy.

properties

IUPAC Name

2-(2-nitrophenyl)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO6S/c15-13(16)9-5-1-3-7-11(9)21(19,20)12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEQJEQPTQHJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Nitrophenyl)sulfonylbenzoic acid

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